molecular formula C20H24BrN B1375629 3-Bromo-9-octyl-9H-carbazole CAS No. 628337-00-8

3-Bromo-9-octyl-9H-carbazole

Cat. No.: B1375629
CAS No.: 628337-00-8
M. Wt: 358.3 g/mol
InChI Key: OQZRYECWBHQQAB-UHFFFAOYSA-N
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Description

3-Bromo-9-octyl-9H-carbazole: is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The addition of a bromine atom at the 3-position and an octyl group at the 9-position of the carbazole ring enhances its chemical properties, making it a valuable compound for research and industrial applications .

Scientific Research Applications

Chemistry:

3-Bromo-9-octyl-9H-carbazole is used as a building block in the synthesis of various organic compounds and polymers. It is particularly valuable in the development of organic semiconductors and light-emitting diodes (OLEDs) .

Biology and Medicine:

In biological research, carbazole derivatives are studied for their potential therapeutic properties, including anticancer and antimicrobial activities. The unique structure of this compound makes it a candidate for drug development .

Industry:

In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and nanomaterials. Its optoelectronic properties make it suitable for applications in solar cells and electronic devices .

Mechanism of Action

Target of Action

3-Bromo-9-octyl-9H-carbazole is a chemical compound that is primarily used in the field of materials science, particularly in the development of semiconductors . The primary targets of this compound are the organic materials used in the fabrication of semiconductors .

Mode of Action

The compound interacts with its targets by integrating into the molecular structure of the semiconductor materials . It is known to reduce the chance of being oxidized to form excimers or oligomers due to its bromination at the 3-position . This property makes it a valuable component in the production of efficient and stable semiconductors .

Pharmacokinetics

Its physical and chemical properties, such as its molecular weight (35832 g/mol), melting point (480 to 520 °C), and boiling point (135 °C/0001 mmHg), play a significant role in its bioavailability in the context of materials science .

Result of Action

The incorporation of this compound into semiconductor materials results in the creation of more efficient and stable semiconductors . This can lead to improved performance in devices that utilize these materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as indicated by its specific melting and boiling points . Furthermore, the compound’s efficacy in the production of semiconductors can be influenced by the specific conditions under which the materials are synthesized and processed .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-9-octyl-9H-carbazole typically involves the bromination of 9-octyl-9H-carbazole. One common method is as follows:

    Starting Material: 9-octyl-9H-carbazole.

    Bromination: The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethylformamide (DMF) at room temperature. The reaction proceeds as follows:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-9-octyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted carbazole derivatives.

    Oxidation Products: Carbazole quinones.

    Reduction Products: Reduced carbazole derivatives.

Comparison with Similar Compounds

  • 3-Bromo-9H-carbazole
  • 3,6-Dibromo-9-octyl-9H-carbazole
  • 9-Octyl-9H-carbazole

Comparison:

3-Bromo-9-octyl-9H-carbazole stands out due to its unique combination of a bromine atom and an octyl group, which imparts distinct chemical and physical properties, making it highly valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-bromo-9-octylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-15-16(21)12-13-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZRYECWBHQQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628337-00-8
Record name 3-Bromo-9-n-octyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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